1H-Imidazole-1,2-diamine

Übersicht

Beschreibung

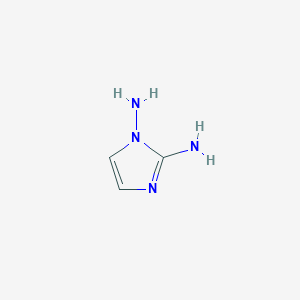

1H-Imidazole-1,2-diamine is a chemical compound with the molecular formula C3H6N4 and a molecular weight of 98.11 . It is a derivative of imidazole, a heterocyclic compound that plays a pivotal role in the synthesis of biologically active molecules .

Synthesis Analysis

Imidazole derivatives, including 1H-Imidazole-1,2-diamine, can be synthesized through diverse multicomponent reactions conducted under different conditions . Some of the well-known methods for the synthesis of substituted imidazoles are Van Leusen, Debus-Radziszewski, Marckwald, and Wallach . In most cases, tri and tetra-substituted imidazoles are synthesized by three or four components of cyclo-condensation of 1,2-diketones, ammonium acetate with aldehydes, and anilines using a variety of different catalysts under efficient green method or solvent-based conditions .Chemical Reactions Analysis

Imidazole and its derivatives, including 1H-Imidazole-1,2-diamine, are involved in a wide range of chemical reactions. They play a pivotal role in the synthesis of biologically active molecules . There are several approaches for the synthesis of substituted imidazoles by condensation, ring cyclization, oxidation conversion, solid face analysis, flash vacuum pyrolysis, microreactor, and ionic liquid promoted technique .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

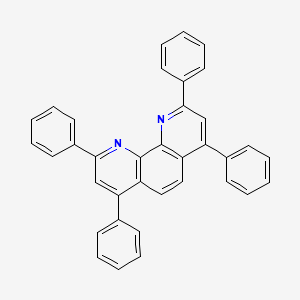

1H-Imidazole-1,2-diamine derivatives have been extensively researched in the context of synthesis and characterization of novel compounds. For instance, new fluorinated polyamides with tetraphenyl imidazole moieties were synthesized using a novel aromatic diamine, demonstrating excellent thermal stability and flame retardancy (Chen et al., 2021). Additionally, the synthesis of polyimides containing triaryl imidazole side groups highlights the versatility of these compounds in material science, particularly in creating polymers with unique physical properties (Rafiee & Rasekh, 2017).

Organic Chemistry and Catalysis

In organic chemistry, 1H-Imidazole-1,2-diamine derivatives play a crucial role. They are used in various synthetic pathways and as intermediates in the preparation of diverse chemical compounds. For example, they are involved in the synthesis of novel imidazoles and oxazoles through aldimine cross-coupling, indicating their utility in constructing complex heterocyclic structures (Kison & Opatz, 2009).

Fluorescent Probes and Optical Properties

1H-Imidazole-1,2-diamine derivatives have also been explored for their potential in developing fluorescent probes. A study demonstrated the synthesis of a Zn~(2+) fluorescent probe using 1H-Imidazole-1,2-diamine, indicating its applicability in fluorescence and optical studies (Zheng Wen-yao, 2012).

Polymer Science

In polymer science, these derivatives are key in synthesizing polyimides with high thermal stability and solubility in organic solvents, as evidenced by the synthesis of polyimides from an unsymmetrical diamine containing 2,4,5-triaryl imidazole pendent group (Ghaemy & Alizadeh, 2009).

Safety and Hazards

When handling 1H-Imidazole-1,2-diamine, it is advised to avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Zukünftige Richtungen

Imidazole and its derivatives, including 1H-Imidazole-1,2-diamine, have garnered significant attention in research and industrial chemistry in recent years, mainly due to their versatile range of biological and pharmacological activities . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . Therefore, future research will likely continue to explore greener and more efficient imidazole synthesis methods .

Eigenschaften

IUPAC Name |

imidazole-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4/c4-3-6-1-2-7(3)5/h1-2H,5H2,(H2,4,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGABGCQXXYNDCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=N1)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20570255 | |

| Record name | 1H-Imidazole-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20570255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52534-90-4 | |

| Record name | 1H-Imidazole-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20570255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

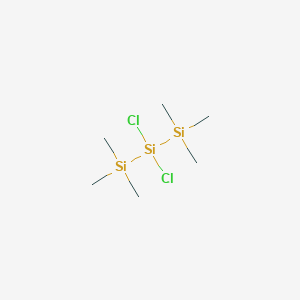

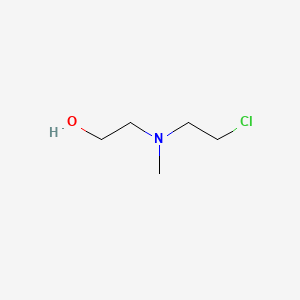

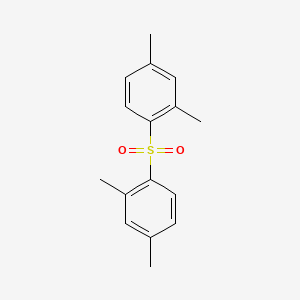

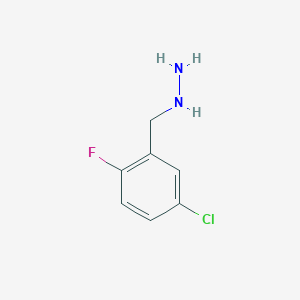

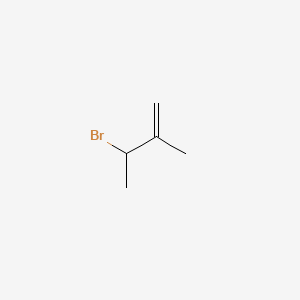

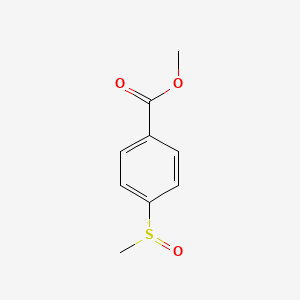

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Propenoic acid, 3-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]-, (2E)-](/img/structure/B3053199.png)